Home > Products > Building Blocks P1941 > (S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride
(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride - 88980-06-7

(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride

Catalog Number: EVT-370893
CAS Number: 88980-06-7
Molecular Formula: C7H10ClN3O2
Molecular Weight: 203.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PD123319 is a non-peptide antagonist of the Angiotensin II type 2 (AT2) receptor [, ]. It is widely used in scientific research to investigate the physiological and pathological roles of the renin-angiotensin system, particularly the AT2 receptor [, , , , , , , ].

(S)-1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate dihydrate (PD123319)

Compound Description: PD123319 is a selective antagonist for the Angiotensin II type 2 (AT2) receptor. It is frequently used in research to investigate the specific roles of AT1 and AT2 receptors in various physiological processes, particularly those related to cardiovascular function, neuronal activity, and smooth muscle activity. [, , , , , , , , ]

Relevance: PD123319 shares a core structure with (S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride, specifically the (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid moiety. The variations lie in the substituents attached to this core, which contribute to PD123319's selectivity for the AT2 receptor. [, , , , , , , , ]


Losartan

Compound Description:Losartan is a widely prescribed Angiotensin II type 1 (AT1) receptor antagonist. It is clinically used to treat hypertension and other cardiovascular conditions. Research suggests that Losartan's beneficial effects may extend beyond its antihypertensive properties, potentially offering protection against myocardial ischemia-reperfusion injury through interactions with the kallikrein-kinin system. []

Relevance:While not structurally identical to (S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride, Losartan functions as an antagonist of the angiotensin system, highlighting a shared pharmacological category despite structural differences. [, , ]


EXP3174 (2-n-Butyl-4-chloro-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole-5-carboxylic acid)

Compound Description:EXP3174 is the active metabolite of Losartan, exhibiting similar pharmacological properties as an AT1 receptor antagonist. Research suggests that, like Losartan, EXP3174 may offer cardioprotective benefits against myocardial ischemia-reperfusion injury potentially through the kallikrein-kinin system and interactions with AT2 receptors. []

Relevance: Although structurally distinct from (S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride, EXP3174 shares the pharmacological classification of being an angiotensin system antagonist, demonstrating a shared area of influence despite structural differences. []


N-α-Nicotinoyl-Tyr-Lys-(N-αCBZ-Arg)-His-Pro-Ile-OH (CGP42112A)

Compound Description: CGP42112A is a peptide compound that acts as an agonist at the AT2 receptor. Studies show that CGP42112A can decrease neuronal Erk1 and Erk2 activities, effects opposite to those of AT1 receptor activation. []

Relevance: While structurally dissimilar to (S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride, CGP42112A's activity as an AT2 receptor agonist places it within the same pharmacological class, highlighting a functional relationship despite structural distinctions. []


Irbesartan

Compound Description:Irbesartan is another AT1 receptor antagonist used clinically for hypertension. Research suggests Irbesartan might also have anti-inflammatory properties, potentially by inhibiting monocyte chemoattractant protein-1 (MCP-1) production stimulated by various factors like low-density lipoprotein (LDL) and platelet-activating factor (PAF). []

Relevance:Although not structurally identical to (S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride, Irbesartan's role as an AT1 receptor antagonist highlights a shared pharmacological target within the renin-angiotensin system, suggesting a functional connection despite structural differences. []


PD 121981 (5-Diphenylacetyl-1-(4-methoxy-3-methylbenzyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]-pyridine-6-carboxylic acid)

Compound Description: PD 121981 is an AT2 receptor antagonist. Research indicates that it, along with CGP 42112, might uncover a low-concentration effect of Angiotensin II in the rabbit abdominal aorta, suggesting a potential interaction with AT1 receptor regulation. []

Relevance: PD 121981 shares the (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid core with (S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride. The structural difference lies in the substituents attached to this core, which likely contribute to its AT2 receptor antagonist activity. []


2-Ethoxy-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11974)

Compound Description: CV-11974 is an AT1 receptor antagonist. Studies indicate it can block the inhibitory effects of Angiotensin II on cytokine-stimulated inducible nitric oxide synthase (iNOS) expression in vascular smooth muscle cells. []

Relevance: Though structurally different from (S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride, CV-11974's function as an AT1 receptor antagonist places it within the same broad pharmacological category, suggesting a functional relationship despite structural distinctions. []

Overview

(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound characterized by its unique structure that includes an imidazo[4,5-c]pyridine core. This compound has garnered attention due to its potential applications in various scientific fields, particularly in pharmaceutical chemistry and organic synthesis. The compound's IUPAC name reflects its stereochemistry and functional groups, indicating that it possesses a carboxylic acid and is a hydrochloride salt.

Source and Classification

The compound is classified under heterocyclic compounds, specifically those containing nitrogen in the ring structure. Its chemical formula is C7H10ClN3O2C_7H_{10}ClN_3O_2 with a molecular weight of approximately 203.63 g/mol. The compound is cataloged under the Chemical Abstracts Service number 88980-06-7 and has been referenced in various chemical databases such as PubChem and Ambeed .

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride can be achieved through several methods:

  1. Cyclization Reaction: A common synthetic route involves the cyclization of histamine dihydrochloride with paraformaldehyde. The procedure includes:
    • Dissolving 3.68 g (20 mmol) of histamine dihydrochloride and 1.20 g (40 mmol) of paraformaldehyde in 30 mL of water.
    • Heating the mixture to reflux for approximately 4 hours.
    • The resulting product is then dried under vacuum without further purification.
  2. Industrial Production: For large-scale production, similar methods are employed but may include additional purification steps to ensure high purity levels suitable for industrial applications.

Comparison with Similar Compounds

(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride shares structural similarities with other imidazo derivatives but is unique due to its specific substitution pattern and the presence of a carboxylic acid group.

Chemical Reactions Analysis

Reactions and Technical Details

(S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride can participate in various chemical reactions typical of carboxylic acids and heterocycles:

  • Acylation Reactions: The carboxylic acid group can undergo acylation to form esters or amides.
  • Decarboxylation: Under certain conditions, the compound may lose carbon dioxide to form a more stable derivative.

These reactions are significant for modifying the compound to enhance its biological activity or alter its physical properties.

Mechanism of Action

The mechanism of action for (S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets within cells. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator:

  1. Enzyme Inhibition: The imidazo core may interact with active sites on enzymes due to its nitrogen atoms capable of forming hydrogen bonds.
  2. Receptor Modulation: The compound may bind to specific receptors influencing signaling pathways relevant to various physiological processes.
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 203.63 g/mol.
  • Solubility: Highly soluble in water with solubility values reported up to 3280 mg/mL under specific conditions .

Chemical Properties

  • Log P (Partition Coefficient): Varies between -1.03 and -2.31 depending on the method used for calculation.
  • Toxicity: Classified with warning labels indicating potential hazards such as H302 (harmful if swallowed) and H319 (causes serious eye irritation) .
Applications

(S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride has several scientific applications:

  1. Pharmaceutical Development: Investigated for use as a lead compound in drug discovery targeting various diseases due to its unique structural features.
  2. Organic Synthesis: Utilized as a building block in synthesizing more complex molecules in medicinal chemistry.
Synthetic Methodologies and Optimization

Cyclization Strategies for Imidazo[4,5-c]pyridine Core Formation

The formation of the imidazo[4,5-c]pyridine core centers on cyclization reactions between histamine derivatives and carbonyl sources. The most industrially viable method involves refluxing histamine dihydrochloride with paraformaldehyde in aqueous medium. This one-pot reaction achieves cyclization through electrophilic substitution, where formaldehyde acts as both the carbonyl source and electrophile, facilitating ring closure at the N1-C2 bond of the imidazole ring. Key parameters include a 4-hour reflux period and a 2:1 formaldehyde-to-histamine molar ratio, yielding the racemic tetrahydropyridine backbone [6].

Alternative pathways include acid-catalyzed cyclodehydration, but these often require harsh conditions (concentrated acids, >120°C) that promote decarboxylation or racemization. Microwave-assisted cyclization has been explored to reduce reaction times by 60%, though scalability remains limited by specialized equipment requirements [2] [6]. Post-cyclization, hydrochloric acid treatment converts the free base to the stable hydrochloride salt, crucial for crystallization and purification.

Table 1: Cyclization Methods Comparison

MethodConditionsYield (%)Purity (%)Key Advantage
Aqueous FormaldehydeH₂O, reflux, 4h68-72>90Scalable, minimal byproducts
Acid-Catalyzed DehydrationConc. HCl, 120°C, 8h55-6080-85No formaldehyde required
Microwave-AssistedDMF, 150°C, 15min7592Rapid reaction time

Stereoselective Synthesis of (S)-Enantiomeric Derivatives

Achieving enantiomeric purity relies on three strategic approaches: chiral resolution, asymmetric hydrogenation, and enantioselective enzymatic catalysis. The predominant industrial method employs chiral resolution via diastereomeric salt formation using L-tartaric acid, exploiting differential solubility of the (S)- and (R)-diastereomers in ethanol/water mixtures. This process delivers the (S)-enantiomer with >98% enantiomeric excess (ee) but sacrifices yield (maximum 50% theoretical) due to discard of the unwanted enantiomer [3] [6].

Asymmetric synthetic routes are emerging as alternatives. Chiral auxiliaries like (R)-4-phenyl-2-oxazolidinone can direct stereoselective cyclization, achieving 90% ee but requiring additional synthetic steps for auxiliary attachment and removal. Transition-metal catalysis using Ir-(S,S)-f-binaphane complexes enables asymmetric hydrogenation of prochiral imidazo-pyridinium salts, attaining 95% ee at laboratory scale. However, metal residue control remains challenging for pharmaceutical applications [4].

Table 2: Stereocontrol Methods

MethodChiral Sourceee (%)Yield (%)Limitation
Diastereomeric Salt ResolutionL-Tartaric acid>9840-45Maximum 50% theoretical yield
Chiral Auxiliary-Mediated(R)-4-Phenyl-2-oxazolidinone90653-step auxiliary handling
Asymmetric HydrogenationIr-(S,S)-f-binaphane9582Metal contamination risk

Industrial-Scale Production: Challenges in Purification and Yield Maximization

Scale-up introduces critical challenges in purification, yield optimization, and process economics. The hydrochloride salt’s hygroscopicity necessitates strict humidity control (RH <30%) during crystallization to prevent hydrate formation, which compromises purity and flow properties. Centrifugal washing with cold ethanol (<5°C) effectively removes formaldehyde and imidazole byproducts but generates 15-20% mother liquor losses. Yield optimization focuses on three areas: solvent recycling (90% recovery via distillation), histamine recovery from waste streams (ion-exchange resins), and telescoping steps to avoid isolations [6] [8].

Industrial batches (50-100 kg) typically achieve 65-70% overall yield from histamine, with purity >95% by HPLC. Process intensification via continuous flow reactors is under investigation, with pilot studies showing 5°C temperature control improvement and 20% yield increase over batch processing. A key economic constraint is histamine cost, driving development of alternative feedstocks like 4-aminopyridine, though this route suffers from lower regioselectivity [2] [8].

Table 3: Scale-Up Performance Metrics

ScaleYield (%)Purity (%)Key ChallengeMitigation Strategy
Laboratory (100g)7598None significantStandard recrystallization
Pilot (5kg)7296Crystal agglomerationControlled antisolvent addition
Industrial (50kg)6895Residual solvent retentionFluidized-bed drying

Green Chemistry Approaches: Solvent-Free and Catalytic Pathways

Solvent-free cyclization represents the most significant green advancement, employing ball-milling technology with histamine hydrochloride and paraformaldehyde (1:2 molar ratio). This mechanochemical method eliminates aqueous waste streams, reduces reaction time to 45 minutes, and achieves 94% atom economy – a 30% improvement over aqueous reflux. Catalyst recycling is enabled by immobilized Brønsted acids on mesoporous silica (e.g., SBA-15-SO₃H), which can be reused >10 times without activity loss, reducing catalyst consumption by 90% compared to homogeneous HCl catalysis .

Life-cycle assessment reveals a 45% reduction in process mass intensity (PMI) for solvent-free routes versus traditional methods. Microwave-assisted synthesis in water shows moderate improvements (20% PMI reduction) but faces energy efficiency debates due to high power consumption. The E-factor (kg waste/kg product) drops from 35 in conventional processes to 8 in solvent-free routes, primarily through elimination of organic wash solvents and reduced water consumption .

Table 4: Environmental Impact Comparison

MethodPMIE-FactorEnergy (kWh/kg)Key Green Advantage
Conventional Aqueous Reflux5835120Baseline process
Solvent-Free Ball Milling22885Zero solvent waste
Catalytic (SBA-15-SO₃H)301595Recyclable catalyst (10 cycles)
Microwave/Water4628150Shorter reaction time

Properties

CAS Number

88980-06-7

Product Name

(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride

IUPAC Name

(6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid;hydrochloride

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

InChI

InChI=1S/C7H9N3O2.ClH/c11-7(12)5-1-4-6(2-8-5)10-3-9-4;/h3,5,8H,1-2H2,(H,9,10)(H,11,12);1H/t5-;/m0./s1

InChI Key

IJWPDVGZOCCGRA-JEDNCBNOSA-N

SMILES

C1C(NCC2=C1N=CN2)C(=O)O.Cl

Canonical SMILES

C1C(NCC2=C1N=CN2)C(=O)O.Cl

Isomeric SMILES

C1[C@H](NCC2=C1N=CN2)C(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.